5,6-Di-hydroorotidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

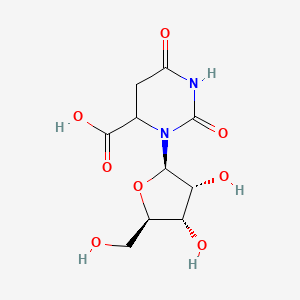

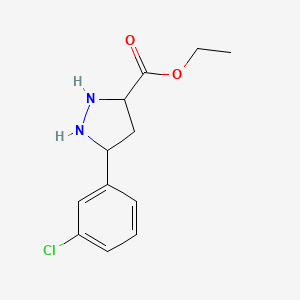

Orotidine is a pyrimidine nucleoside that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the metabolic pathway leading to the formation of uridine monophosphate, which is essential for the synthesis of RNA and DNA. Orotidine is found in its phosphorylated form, orotidine 5’-monophosphate, in biological systems .

Preparation Methods

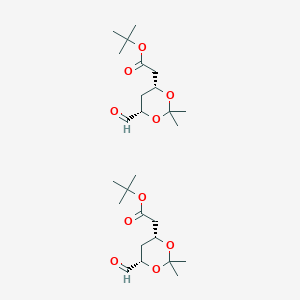

Synthetic Routes and Reaction Conditions: Orotidine can be synthesized through an intramolecular nucleosidation approach, which provides high yields. In this method, orotate itself is used as a leaving group at the anomeric position . Another method involves the use of fermentation processes with specific mutants of Neurospora crassa or selective blocking of orotidylate decarboxylase in vivo .

Industrial Production Methods: The commercial production of orotidine often involves the synthesis of orotic acid from monooxalylacetic ester and urea, followed by further chemical modifications . This method has been optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, phosphorylation, and glycosylation. One of the most studied reactions is the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase .

Common Reagents and Conditions:

Decarboxylation: Catalyzed by orotidine 5’-monophosphate decarboxylase, no metal ions or cofactors are required.

Phosphorylation: Typically involves the use of phosphoric acid derivatives under mild conditions.

Glycosylation: Utilizes glycosyl donors and acceptors in the presence of catalysts.

Major Products:

Uridine 5’-monophosphate: Formed from the decarboxylation of orotidine 5’-monophosphate.

Various phosphorylated derivatives: Formed through phosphorylation reactions.

Scientific Research Applications

Orotidine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.

Medicine: Investigated as a biomarker for cardiovascular disease risk in type 2 diabetes.

Industry: Utilized in the production of citric acid through genetic engineering of Aspergillus niger.

Mechanism of Action

Orotidine exerts its effects primarily through its role as an intermediate in pyrimidine nucleotide biosynthesis. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, a crucial step in the synthesis of RNA and DNA . This reaction involves the stabilization of the transition state by interactions with specific amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Orotidine is unique among pyrimidine nucleosides due to its specific role in the biosynthesis of uridine monophosphate. Similar compounds include:

Uridine: A nucleoside that is directly formed from the decarboxylation of orotidine 5’-monophosphate.

Cytidine: Another pyrimidine nucleoside involved in RNA synthesis.

Thymidine: A pyrimidine nucleoside found in DNA.

Orotidine’s uniqueness lies in its role as a precursor to uridine monophosphate, which is not shared by other pyrimidine nucleosides .

Properties

Molecular Formula |

C10H14N2O8 |

|---|---|

Molecular Weight |

290.23 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h3-4,6-8,13,15-16H,1-2H2,(H,17,18)(H,11,14,19)/t3?,4-,6-,7-,8-/m1/s1 |

InChI Key |

GJUHWPDFPJCRHG-HATZGDDZSA-N |

Isomeric SMILES |

C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O |

Canonical SMILES |

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B12354582.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)

![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)